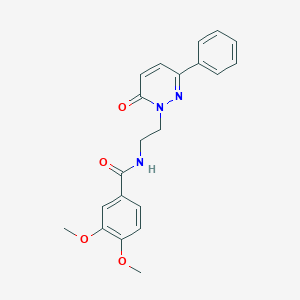

![molecular formula C13H16F3N3O2 B2933923 1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866145-12-2](/img/structure/B2933923.png)

1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime, also known as Morantel, is a chemical compound that belongs to the group of synthetic anthelmintic agents. It is widely used in veterinary medicine as a deworming agent for livestock, especially for the treatment of nematode infections. Morantel is an effective and safe anthelmintic agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

Efficient Synthesis and Medicinal Chemistry Applications

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : One study describes an efficient synthesis pathway for the orally active NK(1) receptor antagonist Aprepitant, highlighting the use of a morpholine derivative in the process. This pathway includes novel crystallization-induced asymmetric transformation techniques and stereoselective one-pot processes, showcasing the chemical's utility in synthesizing complex pharmaceuticals (Brands et al., 2003).

Organic Synthesis and Characterization

Microwave-Assisted Synthesis of Mannich Bases : A study demonstrated an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine, yielding compounds with potential biological applications. This environmentally benign methodology provides novel alternatives for mono- and disubstituted Mannich bases synthesis, characterized by X-ray crystallography and spectroscopy (Aljohani et al., 2019).

Anticancer Activity and Theoretical Studies

Anticancer Activities of Morpholine-based Schiff-base Complexes : Research on morpholine-based ligands has explored their synthesis, characterization, and anticancer activities against various human tumor cell lines. These studies reveal the potential of morpholine derivatives in developing anticancer agents, with activities dependent on the type of metal in the complex and the cancer cell line tested (Rezaeivala et al., 2020).

QSAR Analysis and Antioxidant Activity

QSAR-analysis of Morpholine Derivatives as Antioxidants : A study focused on the QSAR-analysis of morpholine derivatives to determine their antioxidant activities. This research highlights the significance of molecular descriptors in designing new potential antioxidants, underscoring the role of morpholine derivatives in therapeutic applications (Drapak et al., 2019).

Safety and Hazards

The compound “1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(E)-N-methoxy-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-9(18-20-2)12-11(19-3-5-21-6-4-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFZPSXJMZDBZ-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)